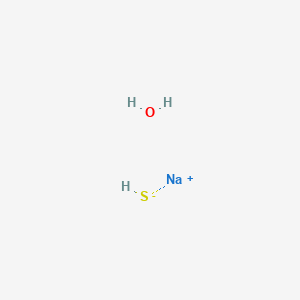

Sodium hydrosulfide hydrate

Übersicht

Beschreibung

Sodium hydrosulfide hydrate is a chemical compound with the formula NaSH·xH2O. It is known for its diverse applications and significant role in various industrial processes. This compound is the product of the half-neutralization of hydrogen sulfide with sodium hydroxide. This compound is typically found in the form of colorless crystals and is known for its solubility in water and alcohol .

Synthetic Routes and Reaction Conditions:

Laboratory Synthesis: One common method involves the treatment of sodium ethoxide with hydrogen sulfide: [ \text{NaOCH}_2\text{CH}_3 + \text{H}_2\text{S} \rightarrow \text{NaSH} + \text{CH}_3\text{CH}_2\text{OH} ]

Alternative Method: Another method involves the direct reaction of sodium with hydrogen sulfide.

Industrial Production Methods:

Sulfur and Hydrogen Reaction: Sulfur and hydrogen gas are reacted in a sodium hydroxide solution to produce hydrogen sulfide gas and this compound precipitate.

Sodium Sulfide and Hydrochloric Acid Reaction: Sodium sulfide solid reacts with hydrochloric acid, followed by hydration to obtain this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form sodium sulfate.

Reduction: It can act as a reducing agent in various chemical processes.

Substitution: It participates in substitution reactions, particularly in the formation of thioethers.

Common Reagents and Conditions:

Oxidizing Agents: Such as oxygen or hydrogen peroxide.

Reducing Agents: Itself acts as a reducing agent.

Substitution Reactions: Typically involve alkyl halides or other electrophiles.

Major Products:

Oxidation: Sodium sulfate.

Reduction: Various reduced sulfur compounds.

Substitution: Thioethers and related compounds.

Wissenschaftliche Forschungsanwendungen

Water Treatment

Sodium hydrosulfide hydrate is widely used in water treatment processes, particularly for removing heavy metals from wastewater. This application is crucial for industries such as mining and metal processing, where compliance with environmental regulations is mandatory. The effectiveness of NaHS·xH2O in neutralizing toxic contaminants helps ensure that discharged water meets safety standards.

| Application | Function | Industry |

|---|---|---|

| Heavy Metal Removal | Reduces heavy metal ions in wastewater | Mining, Metal Processing |

| Odor Neutralization | Eliminates offensive odors in water | Municipal Water Treatment |

| Environmental Compliance | Ensures treated water meets regulatory standards | Various Industries |

Leather Tanning

In the leather industry, this compound serves as a critical reducing agent during the tanning process. It effectively removes hair from animal hides, which is essential for producing high-quality leather products. The efficiency of NaHS·xH2O in this application contributes to the overall quality and durability of leather goods.

| Process | Role of NaHS·xH2O | Outcome |

|---|---|---|

| Hair Removal | Reducing agent for liming hides | High-quality leather |

| Tanning | Enhances the tanning process | Improved leather durability |

Mining Industry

This compound plays a vital role in the mining sector, particularly in the flotation of copper ores. It aids in separating valuable minerals from ore by acting as a flotation agent, thereby improving extraction efficiency and yield.

| Mining Application | Function | Benefit |

|---|---|---|

| Copper Flotation | Enhances mineral separation | Increased ore recovery |

Pulp and Paper Industry

In the pulp and paper sector, this compound is utilized as a reducing agent during the kraft pulping process. This application not only enhances the quality of paper products but also minimizes environmental impact by reducing harmful emissions associated with traditional pulping methods.

| Pulping Process | Role of NaHS·xH2O | Environmental Benefit |

|---|---|---|

| Kraft Pulping | Reducing agent for cellulose extraction | Lower emissions |

Textile Industry

NaHS·xH2O is also employed in the textile industry for dyeing processes. It improves color vibrancy and fabric quality, making it an essential component in producing high-quality textiles.

| Textile Application | Function | Outcome |

|---|---|---|

| Dyeing | Enhances color vibrancy | Improved fabric quality |

Laboratory Reagent

In research settings, this compound acts as a reagent for various chemical reactions, particularly in organic synthesis and analytical chemistry. Its high solubility and stability make it suitable for laboratory applications.

Case Study 1: Heavy Metal Removal

A study conducted at a wastewater treatment facility demonstrated that this compound effectively reduced lead and cadmium concentrations below regulatory limits, showcasing its utility in environmental remediation efforts.

Case Study 2: Leather Tanning Efficiency

Research on leather production indicated that using NaHS·xH2O significantly improved hair removal efficiency compared to traditional methods, resulting in higher-quality leather with fewer defects.

Wirkmechanismus

The mechanism by which sodium hydrosulfide hydrate exerts its effects involves its ability to donate sulfide ions. These ions can participate in various biochemical and chemical pathways, acting as reducing agents or nucleophiles. The molecular targets and pathways involved include interactions with metal ions, organic substrates, and biological molecules.

Vergleich Mit ähnlichen Verbindungen

Sodium Sulfide (Na2S): Used for similar industrial purposes but is less soluble in organic solvents compared to sodium hydrosulfide hydrate.

Ammonium Hydrosulfide (NH4HS): Similar in function but differs in solubility and reactivity.

Potassium Hydrosulfide (KSH): Behaves similarly but has different physical properties due to the potassium ion.

Uniqueness: this compound is unique due to its high solubility in water and alcohol, making it more versatile in various industrial and laboratory applications compared to its analogs .

Biologische Aktivität

Sodium hydrosulfide hydrate (NaHS·xH₂O) is a compound that has garnered attention for its biological activities, particularly due to its role as a source of hydrogen sulfide (H₂S). H₂S is recognized as an important signaling molecule in various biological systems, influencing processes such as neuromodulation, vascular regulation, and cytoprotection. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.

Overview of this compound

Sodium hydrosulfide is a sulfide salt that dissociates in solution to release H₂S. The hydrate form typically contains water molecules that can influence its solubility and reactivity. The biological significance of NaHS arises from its ability to modulate physiological processes through H₂S production.

-

Neuromodulation :

- H₂S acts as a neuromodulator by regulating synaptic activity in neurons and glial cells. It promotes long-term potentiation (LTP), a process crucial for learning and memory .

- Studies indicate that NaHS enhances neurotransmitter release and protects against neurotoxicity induced by β-amyloid, suggesting potential therapeutic applications in neurodegenerative diseases .

-

Vascular Regulation :

- H₂S is known to induce vasodilation by relaxing vascular smooth muscle cells. It interacts with nitric oxide (NO) to enhance blood flow and reduce blood pressure .

- Research shows that NaHS can improve blood flow distribution in various organs, including the heart and kidneys, indicating its potential in treating ischemic conditions .

-

Cytoprotection :

- NaHS exhibits cytoprotective properties against oxidative stress. It enhances the activity of antioxidant enzymes and reduces markers of oxidative damage in cells .

- The compound has been shown to activate pathways associated with cell survival and proliferation, particularly in response to stressors like hypoxia .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of NaHS against β-amyloid-induced toxicity demonstrated that treatment with NaHS significantly reduced neuronal cell death. The mechanism was linked to the upregulation of peroxisome proliferator-activated receptors (PPARs) which play a role in metabolic regulation and inflammation control .

Case Study 2: Cardiovascular Implications

In a model of hemorrhagic shock, administration of NaHS improved hemodynamic stability and organ perfusion. The study highlighted NaHS's role in modulating blood flow dynamics and protecting against organ dysfunction during shock conditions .

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

sodium;sulfanide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.H2O.H2S/h;2*1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKXTIAQRUWLRL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Na+].[SH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3NaOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583410 | |

| Record name | Sodium hydrosulfide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207683-19-0 | |

| Record name | Sodium hydrosulfide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrosulfide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.